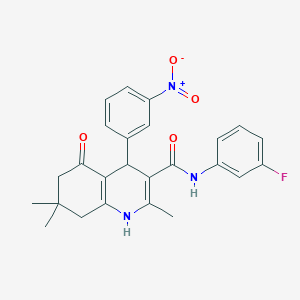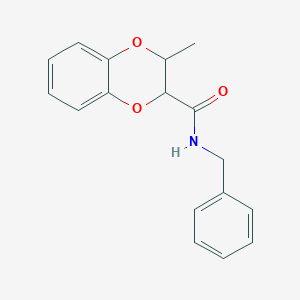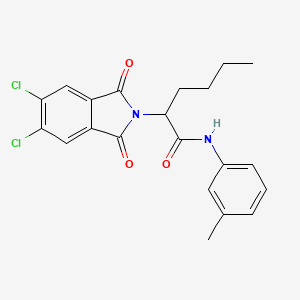![molecular formula C23H17NO3 B3942227 3-[2-(9H-fluoren-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3942227.png)
3-[2-(9H-fluoren-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
Vue d'ensemble
Description
3-[2-(9H-fluoren-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as FIPI, is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various fields. FIPI is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes.
Applications De Recherche Scientifique
3-[2-(9H-fluoren-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and infectious diseases. In cancer research, 3-[2-(9H-fluoren-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth of cancer cells by blocking the PLD pathway. In neuroscience, 3-[2-(9H-fluoren-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been used to study the role of PLD in synaptic plasticity and neurodegenerative diseases. In infectious diseases, 3-[2-(9H-fluoren-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to inhibit the replication of viruses such as hepatitis C virus and dengue virus.
Mécanisme D'action
3-[2-(9H-fluoren-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a potent inhibitor of PLD, an enzyme that plays a crucial role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal rearrangement. PLD catalyzes the hydrolysis of phosphatidylcholine to generate phosphatidic acid, a lipid second messenger that regulates various cellular processes. 3-[2-(9H-fluoren-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one inhibits the activity of PLD by binding to its catalytic domain and blocking its enzymatic activity.
Biochemical and Physiological Effects:
3-[2-(9H-fluoren-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and alteration of lipid metabolism. In cancer cells, 3-[2-(9H-fluoren-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one inhibits cell proliferation by blocking the PLD pathway, which is essential for cell growth and survival. In neurons, 3-[2-(9H-fluoren-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to alter synaptic plasticity and induce neurodegeneration. In infectious diseases, 3-[2-(9H-fluoren-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to inhibit virus replication by blocking the PLD pathway.
Avantages Et Limitations Des Expériences En Laboratoire
3-[2-(9H-fluoren-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments, including its high potency and specificity for PLD inhibition. However, 3-[2-(9H-fluoren-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful dose optimization and toxicity studies are necessary before using 3-[2-(9H-fluoren-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments.
Orientations Futures
3-[2-(9H-fluoren-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has several potential future directions in various fields, including cancer research, neuroscience, and infectious diseases. In cancer research, 3-[2-(9H-fluoren-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one could be used in combination with other drugs to enhance their efficacy and reduce side effects. In neuroscience, 3-[2-(9H-fluoren-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one could be used to study the role of PLD in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In infectious diseases, 3-[2-(9H-fluoren-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one could be used to develop new antiviral drugs that target the PLD pathway. Additionally, further studies are needed to optimize the synthesis method of 3-[2-(9H-fluoren-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one and improve its solubility and toxicity profile.
Propriétés
IUPAC Name |
3-[2-(9H-fluoren-2-yl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO3/c25-21(13-23(27)19-7-3-4-8-20(19)24-22(23)26)15-9-10-18-16(12-15)11-14-5-1-2-6-17(14)18/h1-10,12,27H,11,13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPYUBPHKKDVIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CC4(C5=CC=CC=C5NC4=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(9H-fluoren-2-yl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-methoxyphenyl)sulfonyl]-4-(1-methyl-3-phenylpropyl)piperazine oxalate](/img/structure/B3942149.png)
![3-(4-methylphenyl)-N-[4-nitro-3-(trifluoromethyl)phenyl]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3942161.png)

![methyl (2S,4R)-1-{[4-(acetylamino)phenyl]sulfonyl}-4-(dimethylamino)pyrrolidine-2-carboxylate](/img/structure/B3942178.png)


![[2-(3-ethoxy-10H-phenothiazin-10-yl)ethyl]diethylamine oxalate](/img/structure/B3942198.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B3942203.png)
![1-cyclopentyl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3942209.png)


![1-(2,3-dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate](/img/structure/B3942243.png)

![4-{[4-(3,4-dimethoxybenzyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol ethanedioate (salt)](/img/structure/B3942264.png)